Product packaging for 2-Phenylethanesulfonic acid(Cat. No.:CAS No. 34292-93-8)

2-Phenylethanesulfonic acid

Cat. No.: B2726371
CAS No.: 34292-93-8
M. Wt: 186.23
InChI Key: ZTJLYUVAFAMUKO-UHFFFAOYSA-N
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Description

Contextual Significance within Organosulfur Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are integral to numerous areas of chemistry and biology. wikipedia.org Within this broad class, sulfonic acids (R-S(=O)₂-OH) are a cornerstone functional group. wikipedia.orgbritannica.com They are characterized as strong organic acids, often surpassing the acidity of their carboxylic acid counterparts. wikipedia.org This pronounced acidity, coupled with their general stability and polarity, makes them valuable in various chemical applications. wikipedia.org

2-Phenylethanesulfonic acid, with its sulfonic acid group attached to a phenylethyl backbone, is a key example of an arylethylsulfonic acid. Its structure allows for a combination of aromatic and aliphatic properties, influencing its reactivity and potential applications. The presence of the phenyl group and the ethanesulfonic acid moiety provides sites for various chemical modifications, making it a versatile building block in organic synthesis.

Historical Perspectives on Sulfonic Acid Derivatives Research

The study of sulfonic acids and their derivatives has a rich history, dating back to the development of synthetic dyes in the 19th century. The introduction of the sulfonic acid group was found to dramatically increase the water solubility of large organic molecules, a property that was crucial for their application in the textile industry. britannica.comlscollege.ac.in This led to extensive research into sulfonation reactions, the primary method for introducing the sulfonic acid group onto aromatic rings. britannica.com

Over the years, the scope of sulfonic acid research expanded significantly. Beyond dyes, sulfonic acids and their derivatives found use as detergents, catalysts in organic reactions, and as intermediates in the synthesis of pharmaceuticals, such as sulfa drugs. britannica.comwikipedia.orglscollege.ac.in The development of polystyrene-based sulfonic acid resins, like Dowex, marked a significant advancement, providing solid acid catalysts and ion-exchange resins for applications such as water softening. wikipedia.org The unique properties of fluorinated sulfonic acids, such as Nafion, have been critical in the development of proton exchange membranes for fuel cells. wikipedia.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound has explored various facets of its chemical behavior. Studies have investigated its synthesis, reactivity, and potential applications. One area of focus has been its use as a resolving agent for racemic mixtures of amines, a critical process in the pharmaceutical industry for obtaining optically pure compounds. acs.orggoogleapis.com

The synthesis of this compound itself has been a subject of investigation, with various methods being developed and optimized. These include the sulfonation of ethylbenzene (B125841) and the oxidation of 2-phenylethanethiol. The reactivity of the compound has also been studied, including its relative stability under certain conditions compared to other sulfonic acids. For instance, it has been shown to be unreactive under specific high-temperature aqueous conditions where other sulfonic acids undergo decomposition. osti.gov

Scope of Contemporary Research on this compound and its Analogues

Current research continues to build upon the foundational knowledge of this compound and its analogues. A significant area of interest is in the development of novel catalysts and materials. Supported sulfonic acids, where the sulfonic acid group is tethered to a solid support like silica (B1680970), are being explored as efficient and reusable catalysts for a variety of organic reactions. mdpi.comnih.gov

Furthermore, research into the biological activities of analogues of this compound is an active field. For example, certain ester analogues have been identified as having dual functions, including the inhibition of inducible nitric oxide synthase and the activation of peroxisome proliferator-activated receptor gamma (PPARγ), suggesting potential therapeutic applications. nih.gov The synthesis of various derivatives, such as 2-amino-2-phenylethanesulfonic acid, is also being pursued due to their potential as receptor antagonists. researchgate.net The study of its polymers and their applications, for instance as flocculants, is another avenue of contemporary research. google.com

Below is a data table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
IUPAC Name This compound
CAS Number 13552-93-7
Parent Compound 2-Phenylethane-1-sulfonic acid nih.gov

This table is based on data from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3S B2726371 2-Phenylethanesulfonic acid CAS No. 34292-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJLYUVAFAMUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347622
Record name 2-Phenylethanesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34292-93-8
Record name 2-Phenylethanesulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID301347622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylethane-1-sulfonic acid
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Synthetic Methodologies for 2 Phenylethanesulfonic Acid and Its Derivatives

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto a pre-existing molecule. In the context of 2-phenylethanesulfonic acid, the logical precursor would be ethylbenzene (B125841).

Sulfonation of Ethylbenzene Precursors

The direct sulfonation of ethylbenzene is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com When ethylbenzene is treated with a strong sulfonating agent, such as concentrated or fuming sulfuric acid (oleum), the reaction overwhelmingly favors substitution on the aromatic ring rather than the ethyl side chain. researchgate.netchemistrysteps.com The ethyl group is an ortho-, para-directing activator, leading to a mixture of isomeric products where the sulfonic acid group is attached to the benzene (B151609) ring.

The primary products of this reaction are 2-ethylbenzenesulfonic acid and 4-ethylbenzenesulfonic acid. The formation of this compound, which would require sulfonation at the β-carbon of the ethyl group, is not a significant outcome of this method. The stability of the aromatic ring and the nature of the electrophilic substitution mechanism direct the reaction to the phenyl group.

Table 1: Primary Products of Direct Aromatic Sulfonation of Ethylbenzene

Starting Material Reagent Primary Products Reaction Type
Ethylbenzene Fuming Sulfuric Acid (H₂SO₄ + SO₃) 2-Ethylbenzenesulfonic acid, 4-Ethylbenzenesulfonic acid Electrophilic Aromatic Substitution

Catalytic Sulfonation Reactions

Catalytic methods for the sulfonation of alkylbenzenes like ethylbenzene also focus on aromatic ring substitution. researchgate.netresearchgate.net These processes aim to improve reaction efficiency and selectivity for the aromatic isomers. While various catalysts can be employed to facilitate the reaction, the fundamental mechanism remains an electrophilic attack on the electron-rich benzene ring. masterorganicchemistry.com Consequently, these catalytic approaches are designed to produce ethylbenzenesulfonic acids and are not suitable for the synthesis of this compound by side-chain sulfonation.

Indirect Synthetic Routes

Indirect methods provide viable pathways to this compound by constructing the molecule from precursors where the sulfonate group is formed from a different functional group or by ring-opening of an epoxide.

Reaction of Styrene (B11656) Oxide with Alkali Bisulfites

A notable indirect route involves the reaction of styrene oxide with an alkali bisulfite, such as sodium bisulfite. This method synthesizes a derivative, 2-hydroxy-2-phenylethanesulfonic acid. Research has shown that when styrene oxide and an alkali bisulfite are reacted in an aqueous solution at temperatures above 60°C, the primary product is the salt of 2-hydroxy-2-phenylethanesulfonic acid. The reaction proceeds via the nucleophilic attack of the bisulfite ion on the epoxide ring. The temperature is a critical parameter; at temperatures significantly below 60°C, the reaction yields the isomeric 2-hydroxy-1-phenylethanesulfonate salt instead.

Conversion from Thiols and Thioethers

The synthesis can also begin with sulfur-containing precursors like thiols (mercaptans) and thioethers. This strategy relies on the oxidation of the sulfur atom to form the sulfonic acid group. For example, a process starting from styrene and thiourea (B124793) can be used to generate racemic phenyl ethanesulfonic acid. google.com In this multi-step synthesis, a sulfhydryl group is first introduced, followed by an oxidation step using hydrogen peroxide to form the target sulfonic acid. google.com

Another documented method involves the oxidation of thiols and disulfides to sulfonic acids using a combination of a sulfoxide (B87167) (like dimethyl sulfoxide) and a halogen or hydrogen halide catalyst. google.com This approach provides a direct conversion of the thiol or disulfide functionality to a sulfonic acid. google.com The general pathway involves the stepwise oxidation of the sulfur atom from a thiol (R-SH) to a sulfonic acid (R-SO₃H). nih.gov

Table 2: Indirect Synthesis via Styrene and Thiourea

Step Reactants Key Reagents Intermediate/Product
1 Styrene, Thiourea HCl, Phase Transfer Catalyst Thio-intermediate
2 Thio-intermediate Hydrogen Peroxide, Organic Acid Racemic Phenyl ethanesulfonic acid

Oxidation of Sulfides and Sulfinic Acids

A more direct precursor for the final oxidation step is the corresponding sulfinic acid. Sulfinic acids (R-SO₂H) can be readily oxidized to sulfonic acids (R-SO₃H). nih.govresearchgate.net A specific preparation for alpha-phenylethane sulfonic acid demonstrates this two-step approach effectively. google.com First, alpha-phenylethane sulfinic acid is prepared from a Grignard reagent (derived from alpha-halogenated phenyl ethane) and sulfur dioxide. In the second step, the isolated sulfinic acid is dissolved in an organic acid and oxidized with hydrogen peroxide to yield the final alpha-phenylethane sulfonic acid. google.com This method is advantageous as it avoids the use of foul-smelling thiols and can lead to high yields. google.com

The oxidation of sulfinic acids is a general and reliable method for accessing sulfonic acids, though care must be taken as further oxidation can sometimes lead to the cleavage of the carbon-sulfur bond. researchgate.net

Table 3: Two-Step Synthesis via Sulfinic Acid Intermediate

Step Starting Material Reagents Product
1 alpha-Halogenated phenyl ethane (B1197151) Magnesium, Sulfur Dioxide alpha-Phenylethane sulfinic acid
2 alpha-Phenylethane sulfinic acid Hydrogen Peroxide, Organic Acid alpha-Phenylethane sulfonic acid

Transformations from Halogenated Phenylethanes

The synthesis of this compound from halogenated phenylethanes represents a classical approach. One documented method involves the reaction of an α-halogenated phenylethane, such as α-chlorophenylethane, with a sulfite (B76179) or bisulfite salt. google.com However, this pathway is often associated with significant side reactions and generally results in low reaction yields, making it less suitable for industrial-scale production. google.com

A more efficient, alternative route proceeds through a Grignard reagent intermediate. google.com This process involves two main steps:

Formation of α-phenylethanesulfinic acid : Magnesium is treated with an α-halogenated phenylethane (e.g., α-chlorophenylethane) in an ether solvent like tetrahydrofuran (B95107) to form the corresponding Grignard reagent. Dry sulfur dioxide gas is then introduced into the Grignard reagent solution. Subsequent workup yields α-phenylethanesulfinic acid. google.com

Oxidation to α-phenylethanesulfonic acid : The prepared α-phenylethanesulfinic acid is dissolved in an organic acid, and an oxidizing agent such as hydrogen peroxide is added. This oxidation step converts the sulfinic acid to the final product, α-phenylethanesulfonic acid. google.com

This Grignard-based methodology offers advantages by minimizing side reactions and utilizing readily available, cost-effective raw materials. It also avoids the use of foul-smelling mercaptans or thioethers, presenting a more environmentally friendly option for manufacturing. google.com

Asymmetric Synthesis of Chiral Phenylethanesulfonic Acids

The generation of enantiomerically pure chiral sulfonic acids is a significant synthetic challenge. Methodologies are broadly categorized into enantioselective catalysis and the use of chiral auxiliaries.

Direct catalytic asymmetric synthesis aims to create the desired chiral center from a prochiral starting material in a single step, which is highly efficient. nih.govmdpi.com For chiral sulfonic acids, potential strategies include the asymmetric conjugate addition of a sulfur nucleophile to an α,β-unsaturated compound, catalyzed by small, chiral organic molecules (organocatalysis). researchgate.net While the direct enantioselective synthesis of (R)- or (S)-2-phenylethanesulfonic acid is a complex task, advancements in catalysis for related structures provide a foundation for potential applications. For instance, chiral sulfide-catalyzed electrophilic sulfenylation reactions have been developed for synthesizing planar-chiral sulfur-containing molecules with high enantioselectivity. nih.gov Such catalytic systems, which often involve creating a chiral ion pair to influence the stereochemical outcome, are highly desirable as only a small amount of the catalyst is needed to produce a large quantity of the enantiomerically enriched product.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is reliable and widely used in the early phases of drug development. wikipedia.orgsigmaaldrich.com The auxiliary, which is typically derived from inexpensive natural sources like amino acids or camphor, can be recovered and reused after the desired chiral center has been established. researchgate.net

In the context of chiral phenylethanesulfonic acid synthesis, a chiral auxiliary, such as an oxazolidinone or a derivative of pseudoephedrine, could be attached to a precursor molecule. wikipedia.orgnih.gov The inherent chirality of the auxiliary would then control the stereoselective formation of the carbon-sulfur bond or other key bond formations. After the desired diastereomer is formed and isolated, the chiral auxiliary is cleaved from the molecule to yield the enantiomerically pure target compound. sigmaaldrich.com For example, the asymmetric alkylation of substrates attached to pseudoephedrine is a highly effective method for synthesizing optically active carboxylic acids and could be adapted for sulfonic acid targets.

Advanced Synthetic Strategies

Modern synthetic organic chemistry has increasingly focused on the direct functionalization of otherwise inert C–H bonds, offering a more efficient way to modify complex molecules.

Palladium catalysis has become a powerful tool for C–H activation. researchgate.netnih.govnih.gov These methods allow for the direct introduction of new functional groups onto an aromatic ring, guided by a directing group within the molecule. This approach can provide access to substituted phenylethylamine and phenylethanesulfonic acid derivatives that are difficult to obtain through traditional methods. rsc.org

Controlling site selectivity, particularly at the meta position of an aromatic ring, is a significant challenge in C–H functionalization. nih.govrsc.org Recent breakthroughs have demonstrated the palladium-catalyzed meta-C–H olefination of phenylethylamine derivatives using a nitrile-containing directing group. nih.govrsc.orgresearchgate.net This strategy is noteworthy for its ability to override the intrinsic electronic biases of the substrate. rsc.org

In this methodology, a directing group, such as a 2-cyanobenzoyl group, is attached to the nitrogen atom of a phenylethylamine precursor. nih.govresearchgate.net A key finding is that the regioselectivity can be switched from the typical ortho position to the more challenging meta position simply by methylating the amide nitrogen that links the directing group to the phenylethylamine scaffold. nih.govrsc.org The reaction typically employs a palladium(II) catalyst, such as Palladium(II) acetate, an amino acid ligand like Ac-Gly-OH, and a silver salt oxidant in a mixed solvent system that includes hexafluoroisopropanol (HFIP). nih.govrsc.org This protocol has been successfully applied to a range of phenylethylamine derivatives and various olefin coupling partners, including acrylates and α,β-unsaturated ketones. nih.govrsc.org The directing group can be smoothly removed via hydrolysis to yield the meta-substituted phenylethylamine product. rsc.org

Reaction conditions typically involve the substrate (1.0 equiv.), olefin (2.0 equiv.), Pd(OAc)₂ (10 mol%), Ac-Gly-OH (20 mol%), and AgOAc (3.0 equiv.) in a DCE/HFIP solvent mixture at 80 °C. Data sourced from Li et al. (2015). nih.govrsc.org

EntryPhenylethylamine Derivative (Substituent)Olefin Coupling PartnerProductYield (%)
1HEthyl acrylatemeta-Olefinated product70
24-MeEthyl acrylatemeta-Olefinated product75
34-FEthyl acrylatemeta-Olefinated product65
44-ClEthyl acrylatemeta-Olefinated product60
54-BrEthyl acrylatemeta-Olefinated product58
63-MeEthyl acrylatemeta-Olefinated product68
7HMethyl vinyl ketonemeta-Olefinated product62
8HN,N-Dimethylacrylamidemeta-Olefinated product55

Palladium-Catalyzed C(sp2)–H Functionalization

Directing Group Strategies in C–H Activation

The functionalization of otherwise inert C–H bonds has become a cornerstone of modern synthetic chemistry, offering a more direct and atom-economical approach to molecular diversification. In the context of this compound, directing group strategies have been instrumental in achieving regioselective C–H activation, particularly at the typically less reactive meta-position of the phenyl ring.

Researchers have successfully employed weakly coordinating sulfonyl-linked nitrile directing groups to facilitate the meta-olefination of this compound. rsc.org This approach utilizes a palladium catalyst to forge a new carbon-carbon bond at the meta-position, a transformation that is challenging to achieve through classical electrophilic aromatic substitution. The directing group serves to position the metal catalyst in close proximity to the targeted C–H bond, thereby enabling its selective activation and subsequent reaction. rsc.orgsnnu.edu.cnresearchgate.net The formation of a large, 12-membered metallacycle intermediate is a key feature of this strategy, which helps to overcome the inherent preference for ortho-functionalization. rsc.org

This methodology has proven versatile, allowing for the introduction of various olefinic partners. rsc.org Furthermore, the directing group can often be removed post-functionalization, highlighting the utility of this approach for the synthesis of complex molecules. snnu.edu.cnsnnu.edu.cn The principles of directing group-assisted C–H activation have also been applied to related structures like phenylalanine and phenylethylamine derivatives, often employing bidentate directing groups to enhance the efficiency and selectivity of the transformation. researchgate.net

A notable application of this strategy is in the synthesis of 2-arylethenesulfonyl fluorides from nitrones and ethenesulfonyl fluoride (B91410), which proceeds via a C–H activation mechanism using a ruthenium catalyst. researchgate.net This reaction demonstrates the potential for creating valuable sulfonyl fluoride derivatives, which are important building blocks in medicinal chemistry and materials science. Additionally, the sulfonic acid group itself has been utilized as a directing group in palladium-catalyzed reactions to synthesize aromatic sultones through multiple C-H activations. researchgate.net

Table 1: Directing Group Strategies in C–H Activation for Sulfonic Acid Derivatives
StrategyCatalyst/ReagentKey FeatureApplication
meta-OlefinationPalladium CatalystFormation of a 12-membered metallacycle intermediateSynthesis of meta-functionalized this compound derivatives. rsc.org
Synthesis of 2-arylethenesulfonyl fluoridesRuthenium CatalystC–H activation of nitronesPreparation of sulfonyl fluoride derivatives. researchgate.net
Synthesis of aromatic sultonesPalladium CatalystSulfonic acid group as an internal directing groupCyclization of arylsulfonic acids. researchgate.net

Cross-Coupling Reactions Involving Sulfonic Acid Derivatives

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to sulfonic acid derivatives has opened new avenues for the preparation of this compound analogues. These methods typically involve the coupling of a sulfonic acid derivative, such as a sulfonyl chloride or a sulfonate, with a suitable coupling partner, often catalyzed by a transition metal like palladium.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are a prominent example. nih.govresearchgate.net In this type of reaction, an aryl or vinyl boronic acid is coupled with a sulfonic acid derivative. For instance, arylsulfonyl chlorides can be effectively coupled with arylboronic acids to form diaryl sulfones. organic-chemistry.org This methodology offers a direct route to a wide range of substituted sulfones under mild conditions. The reactivity of the sulfonyl chloride group in these couplings is noteworthy, as it can participate in the reaction while other functional groups, such as aryl iodides, may remain intact under specific conditions. nih.gov

Negishi cross-coupling reactions have also been adapted for the synthesis of benzylic sulfonamides. acs.org This involves the palladium-catalyzed α-arylation of sulfonamide-stabilized anions with a variety of aryl halides and triflates. acs.org This method provides a practical route to diversely functionalized benzylic sulfonamides.

Furthermore, intramolecular cross-coupling of sulfonic acid derivatives can be achieved through an aryl-radical transfer (ART) mechanism. rsc.orgrsc.org This can be initiated either by using tris(trimethylsilyl)silane (B43935) (TTMSS) or through a photoredox-catalyzed process, providing mild alternatives to traditional tin-mediated reactions for the formation of biaryl compounds. rsc.orgrsc.org

Table 2: Cross-Coupling Reactions for the Synthesis of Sulfonic Acid Derivatives
Reaction TypeCatalystSubstratesProduct
Suzuki-Miyaura CouplingPalladiumArylsulfonyl chlorides and arylboronic acidsDiaryl sulfones. nih.govorganic-chemistry.org
Negishi CouplingPalladiumSulfonamide-stabilized anions and aryl halides/triflatesBenzylic sulfonamides. acs.org
Aryl-Radical Transfer (ART)TTMSS or Photoredox CatalystIntramolecular sulfonic acid derivativesBiaryl compounds. rsc.orgrsc.org

Photoredox-Catalyzed Procedures for Derivative Synthesis

The emergence of photoredox catalysis has provided a powerful and sustainable platform for the synthesis of a wide array of organic compounds, including derivatives of this compound. These reactions are typically initiated by visible light, which excites a photocatalyst to a higher energy state, enabling it to mediate single-electron transfer processes and generate reactive radical intermediates under mild conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org

A common strategy involves the generation of sulfonyl radicals from precursors such as sulfonyl chlorides or sulfone-substituted tetrazoles. organic-chemistry.orgresearchgate.netacs.orgrsc.org These highly reactive sulfonyl radicals can then participate in a variety of transformations. For example, they can be trapped by electron-deficient olefins, such as acrylates and vinyl ketones, to form dialkyl sulfones in good to excellent yields. organic-chemistry.orgresearchgate.netacs.org Iridium-based photocatalysts are often employed in these reactions. organic-chemistry.orgresearchgate.netacs.org

Photoredox catalysis has also been utilized for the sulfonylation/cyclization of 1,6-enynes. rsc.org In some cases, these reactions can be performed without the need for an external photocatalyst or additives, using only visible light from a blue LED or even sunlight, which represents a particularly green and economical approach. rsc.org

Another innovative photoredox-catalyzed method involves the generation of sulfamyl radicals from chlorosulfonamide for the synthesis of β-ketosulfonamides. organic-chemistry.org This approach overcomes some of the limitations of traditional sulfonamide synthesis, such as poor selectivity and the instability of sulfonyl chlorides. organic-chemistry.org Furthermore, visible light-induced sulfonylation has been developed by coupling aryl halides with aryl/alkyl sulfinates, where the sulfinates act as radical acceptors in a redox-neutral manner. rsc.org

Table 3: Photoredox-Catalyzed Synthesis of Sulfonic Acid Derivatives
ReactionPhotocatalystRadical IntermediateProduct
Coupling with electron-deficient olefinsIridium-based complexesSulfonyl radicalsDialkyl sulfones. organic-chemistry.orgresearchgate.netacs.org
Sulfonylation/cyclization of 1,6-enynesNone (visible light only)Sulfonyl radicalsCyclized sulfonylated products. rsc.org
Sulfonamidation of enol silyl (B83357) ethersRuthenium-based complexesSulfamyl radicalsβ-ketosulfonamides. organic-chemistry.org
Sulfonylation with sulfinatesNot specifiedAryl radicals(Hetero)aryl sulfones. rsc.org

Novel Methodologies and Green Chemistry Aspects in Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for the synthesis of sulfonic acids and their derivatives. researchgate.netamazonaws.comresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. amazonaws.com

One notable advancement is the use of air as a green oxidant in the synthesis of aryl and alkyl sulfonic acids from halides and a sulfur dioxide surrogate like thiourea dioxide. rsc.org This method offers a sustainable and mild one-step strategy that can be performed under either transition-metal-catalyzed or transition-metal-free conditions. rsc.org

Another green approach involves the dehalogenative sulfonation of (hetero)aryl chlorides and fluorides using sodium sulfite in an aqueous medium. rsc.org This protocol avoids the need for metal catalysts and organic solvents, making it an environmentally benign alternative to traditional sulfonation methods that often employ hazardous and corrosive reagents. rsc.org

The use of sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) as a reaction medium is another sustainable alternative to conventional sulfonation processes. researchgate.net This method significantly reduces waste generation, as the SO₂ can be recycled. researchgate.net Additionally, the use of SO₃-base complexes, such as trimethylamine-SO₃ or pyridine-SO₃, provides milder and easier-to-handle sulfonating reagents compared to neat SO₃ or fuming sulfuric acid. researchgate.netrscspecialitychemicals.org.uktandfonline.com

Electrochemical methods are also emerging as a greener route to aromatic sulfonamides, offering an alternative to traditional methods that may rely on thiophenols as starting materials, which is less atom-economical. chemistryworld.com These novel methodologies collectively contribute to a more sustainable future for the chemical synthesis of this compound and its derivatives.

Table 4: Green Chemistry Approaches in Sulfonic Acid Synthesis
MethodologyKey Green AspectReagents/Conditions
Sustainable access from halidesUse of air as an oxidantThiourea dioxide, air. rsc.org
Dehalogenative sulfonationAqueous medium, no metal catalystSodium sulfite, water. rsc.org
Sulfonation with SO₃Reduced waste, recyclable solventSO₃ in liquid SO₂. researchgate.net
Use of SO₃-base complexesMilder and safer reagentsTrimethylamine-SO₃, Pyridine-SO₃. researchgate.netrscspecialitychemicals.org.uktandfonline.com
Electrochemical synthesisAvoids less atom-economical starting materialsElectrochemical cell. chemistryworld.com

Chemical Reactivity and Derivatization Pathways of 2 Phenylethanesulfonic Acid

Reactions of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strongly acidic and versatile functional group that can undergo several types of reactions.

Salt Formation and Esterification

Salt Formation: As strong acids, sulfonic acids readily react with bases to form sulfonate salts. wikipedia.org For example, 2-phenylethanesulfonic acid can react with sodium hydroxide (B78521) to form sodium 2-phenylethanesulfonate (B14915306). chemspider.com This reaction is a simple acid-base neutralization. The formation of such salts can be useful for purification or to modify the physical properties of the compound, such as its solubility. researchgate.net

Esterification: Sulfonic acids can be converted into their corresponding esters. wikipedia.org This can be achieved through various methods. One common method involves the reaction of the sulfonic acid with an alcohol in the presence of an acid catalyst, similar to the Fischer esterification of carboxylic acids. masterorganicchemistry.comchemguide.co.uk Another approach is the reaction with orthoformates, such as trimethyl orthoformate or triethyl orthoformate, which can smoothly convert sulfonic acids to their methyl and ethyl esters, respectively. mdma.ch For instance, this compound can be reacted with 4-methoxyphenol (B1676288) to form this compound 4-methoxy-phenyl ester. sigmaaldrich.com Additionally, sulfonyl chlorides, which can be derived from sulfonic acids, readily react with alcohols to form sulfonate esters. libretexts.org

Table 1: Examples of Salt Formation and Esterification of Sulfonic Acids

Reactant Reagent Product Reaction Type
This compound Sodium hydroxide Sodium 2-phenylethanesulfonate chemspider.com Salt Formation
Sulfonic acid Alcohol (with acid catalyst) Sulfonate ester masterorganicchemistry.comchemguide.co.uk Esterification
Sulfonic acid Trimethyl orthoformate Methyl sulfonate mdma.ch Esterification
This compound 4-Methoxyphenol This compound 4-methoxy-phenyl ester sigmaaldrich.com Esterification

Reduction to Sulfinates or Thiols

The sulfonic acid group can be reduced to lower oxidation states of sulfur, such as sulfinates and thiols. The reduction of sulfonic acids to sulfinic acids is a known transformation in organic chemistry. wikipedia.org Further reduction can lead to the formation of thiols. These reduction reactions typically require strong reducing agents.

Nucleophilic Substitutions at the Sulfur Center

The sulfur atom in the sulfonic acid group is electrophilic and can be subject to nucleophilic attack. While the hydroxyl group is a poor leaving group, conversion of the sulfonic acid to a sulfonyl halide (e.g., sulfonyl chloride) dramatically increases its reactivity towards nucleophiles. libretexts.org These sulfonyl chlorides can then react with a variety of nucleophiles, such as amines to form sulfonamides (e.g., 2-phenylethanesulfonamide), or with carbanions. nih.gov In some cases, particularly with electron-deficient aromatic sulfonic acids, the sulfonic acid group itself can act as a leaving group in ipso-nucleophilic substitution reactions, allowing for the formation of new carbon-carbon bonds. acs.org

Reactions of the Phenyl Group

The phenyl group of this compound is an aromatic ring that can undergo reactions typical of such systems.

Electrophilic Aromatic Substitution Reactions

The phenyl ring is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbritannica.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The sulfonic acid group is a deactivating, meta-directing group. This means it will direct incoming electrophiles to the meta position on the phenyl ring and will slow down the rate of reaction compared to benzene (B151609). wikipedia.org For example, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-(3-nitrophenyl)ethanesulfonic acid. masterorganicchemistry.comlibretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile Typical Product with Benzene
Nitration HNO₃, H₂SO₄ NO₂⁺ Nitrobenzene
Halogenation X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) X⁺ Halobenzene
Sulfonation SO₃, H₂SO₄ SO₃ Benzenesulfonic acid
Friedel-Crafts Alkylation R-X, Lewis Acid (e.g., AlCl₃) R⁺ Alkylbenzene
Friedel-Crafts Acylation RCOCl, Lewis Acid (e.g., AlCl₃) RCO⁺ Acylbenzene

Functionalization of Aromatic C-H Bonds

Transformations of the Ethane (B1197151) Backbone

The ethane backbone of this compound serves as a key site for chemical modification. The carbon atom adjacent to the phenyl group (the benzylic position) is particularly reactive and can be functionalized through oxidation or by introducing other reactive handles like hydroxyl and carbonyl groups.

The ethane backbone of phenylethanesulfonic acid derivatives can undergo oxidation, particularly at the benzylic carbon (C2). While direct oxidation of the parent compound is not widely documented, related synthetic strategies highlight the accessibility of higher oxidation states at this position. For instance, the synthesis of 2-oxo-2-phenylethylsulfonamides begins with substituted acetophenones, which already possess a carbonyl group at the benzylic position. mdpi.com These keto-sulfonates are then converted to the corresponding sulfonamides. mdpi.com

Conversely, the formation of the sulfonic acid can itself be achieved via oxidation. One synthetic route to racemic 1-phenylethanesulfonic acid involves introducing a thiol group precursor to styrene (B11656), followed by oxidation with hydrogen peroxide to form the final sulfonic acid product. google.com Similarly, hydroxy sulfonic acids can be prepared in high purity through the selective oxidation of a precursor hydroxy mercaptan using hydrogen peroxide. google.com These methods underscore the role of oxidation in forming the core structure, with the ethane backbone being subjected to oxidative conditions to generate the sulfonate group. The interconversion between hydroxyl and carbonyl groups at the benzylic position represents a key oxidative transformation of the backbone itself.

The presence of carbonyl and hydroxyl groups on the ethane backbone provides a versatile platform for further derivatization. Research into the synthesis of biologically active compounds has led to the development of methods for creating and modifying these functional groups within a phenylethanesulfonamide structure. mdpi.com

A primary example is the reduction of a 2-oxo-2-phenylethylsulfonamide to its corresponding 2-hydroxy derivative. This transformation is readily achieved using reducing agents such as sodium borohydride (B1222165) in methanol (B129727). mdpi.com The resulting hydroxyl group can be further functionalized. For example, it can be acylated by reacting it with various acyl chlorides in the presence of a base like N,N,N′,N′-tetramethylenediamine (TMEDA) to yield 2-acyloxyethylsulfonamides. mdpi.com This two-step pathway from a carbonyl to an acylated hydroxyl derivative demonstrates a powerful method for diversifying the structure at the ethane backbone. mdpi.com

Starting Compound TypeReagentProduct Compound TypeReaction Description
2-Oxo-2-phenylethylsulfonamideSodium borohydride (NaBH₄)2-Hydroxy-2-phenylethylsulfonamideReduction of the ketone to a secondary alcohol. mdpi.com
2-Hydroxy-2-phenylethylsulfonamideAcyl chloride (R-COCl) / TMEDA2-Acyloxy-2-phenylethylsulfonamideEsterification of the hydroxyl group. mdpi.com

Formation of Cyclic Derivatives (e.g., Sultones, Sultams)

Intramolecular cyclization of this compound derivatives that contain appropriate functional groups on the ethane backbone can lead to the formation of important heterocyclic structures known as sultones (cyclic sulfonates) and sultams (cyclic sulfonamides).

Sultones are cyclic esters of hydroxysulfonic acids. Their synthesis has been a subject of significant interest, leading to the development of numerous methodologies. acs.org Classical methods often involve the dehydration of a hydroxysulfonic acid. More contemporary and powerful techniques include ring-closing metathesis, intramolecular Diels-Alder reactions, and various transition-metal-catalyzed reactions, such as Rh-catalyzed C-H insertion. acs.org

Sultams are cyclic analogues of sulfonamides and have attracted considerable attention due to their biological activities. bohrium.com The synthesis of sultams can be achieved through various strategies that form the S–N, N–C, S–C, or C–C bonds of the heterocyclic ring. Common methods include the intramolecular cyclization of amino-sulfonic acid derivatives, alkylation reactions, and ring-closing metathesis. bohrium.comorganic-chemistry.org Nitriles can also serve as versatile reagents in sultam synthesis, often participating in intramolecular cyclization reactions where the nitrile carbon becomes part of the heterocyclic skeleton. chemrxiv.org

Cyclic DerivativePrecursor TypeGeneral ReactionKey Synthetic Methods
SultoneHydroxysulfonic acidIntramolecular EsterificationDehydration, Rh-catalyzed C-H insertion, Ring-closing metathesis. acs.org
SultamAminosulfonic acid / HalosulfonamideIntramolecular AmidationIntramolecular nucleophilic substitution, Alkene metathesis, Diels-Alder reactions. bohrium.comorganic-chemistry.org

Stereochemical Aspects of Reactions (for Chiral Analogues)

When the phenylethanesulfonic acid scaffold possesses a chiral center, typically at the C1 or C2 position of the ethane backbone, the stereochemistry of its reactions becomes a critical consideration. The development of methods for the asymmetric synthesis of sultones and sultams is an active area of research, as chiral versions of these heterocycles can be valuable in stereoselective transformations. acs.org

The enantioselective synthesis of sultones has been achieved through catalytic asymmetric methods that create the desired stereocenter during the cyclization process. acs.org Similarly, highly strained β-sultams can be prepared enantio- and diastereoselectively through [2+2] cycloaddition reactions catalyzed by tertiary amines. organic-chemistry.org

Furthermore, chiral derivatives of 1-phenylethanesulfonic acid can serve as powerful tools in asymmetric synthesis. For instance, sultams derived from chiral sulfonic acids can function as chiral auxiliaries. These auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and recycled. This approach is particularly effective in controlling stereoselectivity in reactions such as alkylations and Michael additions. The development of novel axially chiral sulfonic acids further expands the toolkit for chiral Brønsted acid catalysis, which is crucial for a wide range of stereoselective organic transformations. nih.gov

Advanced Analytical Methodologies for the Characterization and Research of 2 Phenylethanesulfonic Acid

Spectroscopic Techniques for Structural Elucidation

The fundamental structure of 2-phenylethanesulfonic acid is primarily elucidated using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Methodological advancements in these areas have significantly enhanced the precision and depth of structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR spectroscopy offers more than basic structural confirmation. Advanced techniques, such as two-dimensional (2D)-NMR experiments, are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules or mixtures. researchgate.net Recent innovations focus on combining experimental NMR data with computational methods like Density Functional Theory (DFT) to refine structural assignments, particularly for determining regio- and stereoconfigurations. shu.edu For solid-state analysis, advancements in ultrafast magic-angle spinning (MAS) have improved resolution in proton NMR, making it a more versatile tool for studying the compound in its crystalline form. creative-biostructure.com

Infrared (IR) Spectroscopy: While a foundational technique, advancements in IR spectroscopy, particularly when coupled with other methods (hyphenated techniques), have expanded its utility. nih.gov Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the functional groups present in this compound, such as the sulfonic acid group and the phenyl ring. Methodological improvements lie in its application in hyphenated systems like LC-IR, which allows for the structural identification of separated components. ijarnd.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the accurate molecular weight and elemental composition of this compound. nih.gov Tandem MS (MS/MS) methodologies are employed to induce fragmentation of the molecular ion, providing key structural information based on the resulting fragment ions. nih.gov The development of various ionization techniques allows for the analysis of the compound in different sample matrices. nih.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its enantiomers.

Chiral HPLC is a cornerstone technique for the separation of enantiomers. phenomenex.com The methodology relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Methodological advancements in this area include the development of a wide array of CSPs, such as those based on polysaccharides, proteins, and macrocyclic glycopeptides, offering diverse selectivity for various classes of compounds, including acids. phenomenex.comsigmaaldrich.com The choice of mobile phase, including normal-phase, reversed-phase, and polar ionic modes, is a critical parameter that is optimized to achieve the desired separation. sigmaaldrich.comchiraltech.com The development of immobilized CSPs has broadened the range of solvents that can be used, enhancing method development flexibility. mdpi.com

Table 1: Comparison of Chiral Stationary Phase Types

CSP TypeCommon ExamplesTypical Applications
Polysaccharide-basedCellulose and amylose derivativesBroad applicability for a wide range of chiral compounds
Protein-basedα1-acid glycoprotein (AGP), cellulaseSeparation of acidic, basic, and neutral compounds
Macrocyclic GlycopeptideTeicoplanin, VancomycinSeparation of amino acids and other polar compounds
Ligand ExchangeAmino acid and copper complexesResolution of amino acids, hydroxy acids, and other bifunctional analytes

This table provides a general overview of common chiral stationary phases and their applications.

While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed using this technique. Derivatization is a key methodological step, often involving the conversion of the sulfonic acid group into a more volatile ester or other suitable functional group. mdpi.com

Advances in GC technology, such as the use of comprehensive two-dimensional gas chromatography (GCxGC), offer significantly enhanced resolution and peak capacity, which is particularly useful for analyzing derivatized this compound in complex matrices. nih.gov The coupling of GC with high-resolution mass spectrometry (GC-HRMS) provides both high-quality separation and definitive identification of the derivatives. mdpi.com

X-Ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Methodological advancements in X-ray crystallography include the development of more powerful X-ray sources and more sensitive detectors, which have enabled the analysis of smaller and more challenging crystals. memtein.com The integration of computational methods allows for the refinement of crystal structures and the analysis of intermolecular interactions, such as hydrogen bonding, which are critical in understanding the crystal packing of this compound. mdpi.com This technique is also invaluable for studying diastereomeric salts formed during chiral resolution, providing insight into the mechanisms of chiral recognition at the molecular level.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex mixtures. researchgate.netijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. It combines the potent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov LC-MS allows for the detection and quantification of this compound at very low levels in complex samples. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural confirmation. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, enabling the acquisition of detailed structural information for compounds as they are separated. This technique is particularly valuable for the unambiguous identification of unknown impurities or metabolites of this compound in a mixture without the need for prior isolation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a robust technique for the analysis of volatile derivatives of this compound. ijarnd.com The direct coupling of the gas chromatograph to the mass spectrometer allows for the immediate identification of the separated components based on their mass spectra. nih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure that they are suitable for their intended purpose in the research of this compound. ijrpas.com

Method Development: The process of developing an analytical method involves a systematic investigation of various parameters to achieve the desired performance. ijrpas.com For an HPLC method, this includes the selection of the appropriate column and mobile phase, optimization of the flow rate, and selection of the detector wavelength. researchgate.net The physicochemical properties of this compound, such as its polarity and pKa, are key considerations in this process. ijrpas.com

Method Validation: Once a method is developed, it must be validated to demonstrate its reliability. nih.gov Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Applications of 2 Phenylethanesulfonic Acid in Chemical Research

Chiral Resolution in Organic Synthesis

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds, particularly in the pharmaceutical industry. 2-Phenylethanesulfonic acid, in its chiral forms, serves as an effective resolving agent for a variety of racemic compounds, most notably amines and amino acids.

Resolution of Racemic Amines and Amino Acids

Optically active this compound is a recognized resolving agent for racemic amines and amino acids. Its strong acidity allows for the formation of stable salts with basic compounds like amines. This principle has been successfully applied to the resolution of numerous racemic amino acids. For instance, research has demonstrated the optical resolution of ten different DL-amino acids through the use of (-)-1-phenylethanesulfonic acid. This method is advantageous as it allows for the direct resolution of the amino acids without the need for prior derivatization.

The effectiveness of the resolution is dependent on the specific amino acid and the solvent system used. This highlights the importance of empirical screening to determine the optimal conditions for the separation of a particular racemic mixture. The principle of using chiral acids for the resolution of racemic bases is a fundamental technique in stereochemistry. nih.gov

Diastereomeric Salt Formation and Fractional Crystallization

The primary mechanism by which this compound facilitates chiral resolution is through the formation of diastereomeric salts. When a racemic mixture of a base (e.g., an amine or amino acid) is treated with an enantiomerically pure form of this compound, two diastereomeric salts are formed. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in a given solvent.

This difference in solubility is the cornerstone of fractional crystallization, the technique used to separate the diastereomeric salts. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor. This allows for the physical separation of the two diastereomers. Subsequent treatment of the separated diastereomeric salts with an acid or base allows for the recovery of the resolved enantiomers of the original racemic mixture and the chiral resolving agent. The choice of solvent is a critical parameter in this process, as it can significantly influence the solubility of the diastereomeric salts and, in some cases, even determine which enantiomer precipitates.

An example of this is the resolution of DL-p-hydroxyphenylglycine, where the (R)-enantiomer of 1-phenylethanesulfonic acid selectively forms a less soluble diastereomeric salt with the D-isomer of the amino acid, enabling its preferential crystallization.

Asymmetric Transformation Strategies

Beyond simple resolution, this compound can be employed in more advanced strategies such as asymmetric transformation. This process combines the fractional crystallization of a less soluble diastereomeric salt with the in-situ racemization or epimerization of the more soluble diastereomer in the solution. This allows for the theoretical conversion of the entire initial racemic mixture into the desired enantiomer, thereby significantly increasing the yield beyond the 50% limit of classical resolution.

A notable example involves the optical resolution of DL-p-hydroxyphenylglycine (DL-HPG) using (+)-1-phenylethanesulfonic acid ((+)-PES). In this system, the less soluble D-HPG·(+)-PES salt is crystallized, while the more soluble L-HPG·(+)-PES salt remains in solution. By heating the solution in the presence of a small amount of an aldehyde, such as salicylaldehyde, the L-HPG·(+)-PES is epimerized back into DL-HPG·(+)-PES. This newly formed racemate then allows for further crystallization of the desired D-HPG·(+)-PES, ultimately leading to a high yield of the D-enantiomer. nih.gov This demonstrates a powerful strategy for efficient chiral separation. nih.govsemanticscholar.org

Role as a Chiral Selector in Chromatographic Separations

In the realm of chromatographic separations, chiral selectors are essential for the analytical and preparative separation of enantiomers. While this compound is not typically incorporated into a chiral stationary phase (CSP), it can function as a chiral selector when used as a chiral mobile phase additive (CMPA). nih.gov In this approach, the chiral resolving agent is dissolved in the mobile phase, which is then passed through an achiral stationary phase.

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral mobile phase additive. nih.gov These diastereomeric complexes will have different affinities for the stationary phase, leading to different retention times and thus, separation.

Specifically, sulfonic acids can be used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (HPLC). In this technique, the ionic end of the 2-phenylethanesulfonate (B14915306) would interact with a positively charged analyte (such as a protonated amine), while the phenyl group provides a hydrophobic interaction with the stationary phase. By using an enantiomerically pure form of this compound, diastereomeric ion pairs are formed with the racemic analyte, which can then be separated based on their differential interactions with the achiral column.

Catalysis in Organic Transformations

The strong Brønsted acidity of sulfonic acids makes them effective catalysts for a variety of organic reactions. These catalysts operate by protonating a substrate, thereby activating it towards a subsequent transformation.

Brønsted Acid Catalysis in Dehydration Reactions

The dehydration of alcohols to form alkenes is a fundamental organic reaction that is commonly catalyzed by strong Brønsted acids. chemguide.co.uklibretexts.org The mechanism typically involves the protonation of the alcohol's hydroxyl group by the acid catalyst, which transforms it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton to form the alkene.

While sulfonic acids such as p-toluenesulfonic acid and sulfuric acid are frequently employed for this purpose, specific examples detailing the use of this compound as a catalyst for dehydration reactions are not extensively documented in the reviewed literature. However, the general principle of Brønsted acid-catalyzed dehydration suggests that this compound, being a strong acid, would be expected to catalyze such transformations under appropriate reaction conditions. The dehydration of 1-phenylethanol (B42297) to styrene (B11656), for instance, is a known process that can be catalyzed by acidic catalysts, and aromatic sulfonic acids are cited as a potential class of catalysts for this reaction. google.com

Application in Heterogeneous Catalytic Systems

Phenyl sulfonic acid groups, including those derived from this compound, are integral to the development of solid acid catalysts. These heterogeneous catalysts are a greener alternative to traditional homogeneous mineral acids like sulfuric acid, offering advantages such as recoverability, reusability, and enhanced stability. google.com Their application spans a variety of organic synthesis reactions. google.com

One notable application is in the dehydration of methanol (B129727) to produce dimethyl ether (DME). Research has shown that a phenylsulfonic acid functionalized silica-alumina catalyst (SiO2/Al2O3-PhSO3H) exhibits high activity and stability for this reaction, even at relatively low temperatures. nih.gov The presence of both Brønsted and Lewis acid sites on this catalyst is crucial for its performance. nih.gov Furthermore, this heterogeneous catalyst shows a positive response to the presence of water, a substance that typically deactivates traditional γ-alumina catalysts used in the process. nih.gov

In the domain of fine chemical synthesis, arenesulfonic modified mesostructured materials have been demonstrated as active catalysts in the liquid-phase Fries rearrangement of phenyl acetate. nih.gov This reaction is a key step in producing ortho- and para-hydroxyacetophenones, which are valuable precursors in the pharmaceutical industry for manufacturing drugs like paracetamol. nih.gov The arenesulfonic acid centers show high catalytic performance compared to other acid catalysts. nih.gov

Additionally, sulfonic acid-functionalized materials serve as efficient catalysts for producing biodiesel through the esterification of long-chain carboxylic acids with alcohols. researchgate.netnih.gov For instance, sulfonic acids supported on a metal-organic framework (UiO-66) showed high activity and excellent reusability for over nine successive cycles in the esterification of fatty acids. nih.gov

Catalytic ApplicationCatalyst SystemKey Research Finding
Methanol Dehydration to DME Phenylsulfonic acid functionalized silica-aluminaHigh activity and stability at low temperatures; water has a positive effect on performance. nih.gov
Fries Rearrangement Arenesulfonic modified SBA-15 silica (B1680970)High catalytic performance in producing pharmaceutical precursors like hydroxyacetophenones. nih.gov
Biodiesel Production p-Toluenesulfonic acid supported on UiO-66 MOFHigh activity and excellent reusability (>9 cycles) in fatty acid esterification. nih.gov
Glycerol Ketalization Non-porous sulfonated asphaltenesActivity comparable to homogeneous p-TSA and Nafion-type catalysts. researchgate.net

Catalyst Design and Immobilization on Supports

The efficacy of this compound and related compounds in heterogeneous catalysis relies on their successful immobilization onto stable, high-surface-area supports. The design of these catalysts involves covalently anchoring the sulfonic acid group to a solid matrix, thereby preventing leaching and allowing for easy separation from the reaction mixture. google.com

Several methods are employed for immobilization. The grafting method involves synthesizing the support material first, followed by attaching the sulfonic acid precursor to its surface. For example, phenyl groups can be grafted onto a silica surface and subsequently sulfonated with an agent like chlorosulfonic acid. google.com Similarly, phenyl-sulfonic acid functional groups can be anchored to platinum catalysts supported on high-surface-area carbon to enhance the performance of polymer electrolyte fuel cells. pharmtech.com Another approach involves the co-condensation or "one-pot" synthesis, where the sulfonic acid precursor is mixed with the support precursor (e.g., tetraethyl orthosilicate (B98303) for silica) during the formation of the support material itself. researchgate.netgoogle.com Research comparing these two methods for functionalizing SBA-15 silica with propylsulfonic acid groups found that the co-condensation route led to higher levels of functionalization. google.com

The choice of support material is critical and is selected based on the requirements of the catalytic process, such as thermal stability, pore size, and surface area.

Support MaterialImmobilization MethodPrecursor ExampleKey Characteristics
Mesoporous Silica (SBA-15) Grafting / Co-condensation3-mercaptopropyltrimethoxysilane (followed by oxidation)High surface area, ordered mesopores, good thermal stability. researchgate.netgoogle.com
Silica-Alumina GraftingPhenylsulfonic acid groupsProvides both Brønsted and Lewis acidity, enhancing catalytic activity. nih.gov
Carbon (Pt/C catalysts) GraftingPhenylsulfonic acid groupsImproves electrochemical stability and activity for fuel cell applications.
Graphene Oxide (GO) Surface modification & sulfonation(3-mercaptopropyl) trimethoxysilaneCreates a solid acid catalyst with a high density of acid sites. nih.gov
Metal-Organic Framework (UiO-66) Impregnationp-toluenesulfonic acidExcellent stability and high reusability in esterification reactions. nih.gov

Precursor and Intermediate in the Synthesis of Complex Molecules

Building Block for Medicinally Relevant Scaffolds

This compound serves a critical role as an intermediate in the synthesis of medicinally important compounds, primarily by acting as a chiral resolving agent. google.com Chiral resolution is a crucial process in pharmaceutical manufacturing to separate enantiomers, which can have different physiological effects. dntb.gov.ua

A prominent example is its use in the resolution of DL-p-hydroxyphenylglycine to obtain the pure D-(-)-enantiomer. google.com D-p-hydroxyphenylglycine is a vital intermediate for the industrial production of semi-synthetic β-lactam antibiotics, including amoxicillin (B794) and cephalexin. researchgate.net The process involves forming diastereomeric salts between the racemic amino acid and an enantiomer of phenylethanesulfonic acid. google.com Due to their different physical properties, particularly solubility, one diastereomeric salt preferentially crystallizes, allowing for the separation of the desired D-enantiomer.

Beyond its role as a resolving agent, the broader phenylsulfonamide structure is recognized as a "privileged scaffold" in drug discovery. google.com Researchers have designed and synthesized novel N-amido-phenylsulfonamide derivatives as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov This demonstrates the potential for derivatives of phenylethanesulfonic acid to serve as the core structure for new therapeutic agents. nih.gov

Synthesis of Sulfonic Acid Functionalized Materials

This compound and its precursors are fundamental reagents in the synthesis of a wide range of materials functionalized with sulfonic acid groups. The introduction of the -SO3H group imparts unique properties to materials, such as increased hydrophilicity, ion-conductivity, and catalytic acidity.

A major area of application is in the creation of proton exchange membranes (PEMs) for fuel cells. Researchers synthesize sulfonated polymers, such as sulfonated poly(p-phenylene), by incorporating monomers containing phenylene sulfonic acid. These materials are designed to have high proton conductivity and dimensional stability. Another approach involves the in situ polymerization of monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid within a sulfonated polymer matrix to create hybrid membranes with enhanced ionic conductivity.

The functionalization of nanomaterials is another key application. Graphene oxide (GO), for instance, can be chemically modified to anchor sulfonic acid groups to its surface. nih.gov This is often achieved through a two-step process involving surface modification with a spacer group (e.g., using (3-mercaptopropyl)trimethoxysilane) followed by oxidation of the thiol groups to sulfonic acid sites, resulting in a carbon-based solid acid catalyst. nih.gov

Applications in Industrial Chemical Processes (Research Aspects)

Research into this compound and related compounds points toward significant potential applications in industrial chemical processes, primarily through their use as robust heterogeneous catalysts. google.com A major driver for this research is the replacement of corrosive and difficult-to-recycle homogeneous acid catalysts like sulfuric acid and hydrofluoric acid. nih.govnih.gov

In the energy sector, sulfonic acid-functionalized catalysts are heavily investigated for the production of biodiesel. nih.gov The esterification of free fatty acids with alcohols is an acid-catalyzed process, and solid catalysts like sulfonic acids supported on metal-organic frameworks (MOFs) have shown high activity and, crucially for industrial viability, excellent reusability. nih.gov

In the synthesis of fine chemicals and pharmaceuticals, these solid acid catalysts offer a more sustainable route for reactions such as the Fries rearrangement. nih.gov The use of arenesulfonic-modified mesoporous silica to produce precursors for paracetamol demonstrates a potential industrial application that avoids the waste streams associated with traditional Lewis acid catalysts. nih.gov While catalyst deactivation can be a challenge, research has shown that the choice of solvent can significantly slow this process, and the catalysts can often be regenerated. nih.gov

The development of sulfonic-acid-functionalized mesoporous materials represents a broad platform for various organic synthesis reactions, including multicomponent reactions and carbon-carbon bond couplings, highlighting their versatility for potential industrial adoption. google.com

Biological and Biochemical Research Applications of 2 Phenylethanesulfonic Acid Non Clinical Focus

Investigations into Enzyme Mechanisms and Kinetics

Current scientific literature accessible through searches does not provide specific examples or detailed studies where 2-Phenylethanesulfonic acid is utilized as a primary tool for investigating enzyme mechanisms or kinetics. Research in this area typically employs well-characterized inhibitors, activators, or substrate analogs to probe enzyme function, but this compound does not appear to be a commonly used compound for these purposes.

Studies on Protein Interactions and Modulations

There is no specific evidence in the retrieved literature to suggest that this compound is used in studies of protein-protein interactions or their modulation. The development of small molecules to interfere with or stabilize protein complexes is a significant area of research, but this compound has not been identified as a key molecule in this context.

Role in Microbiological and Enzymatic Systems (e.g., microbial metabolism, peroxidase assays)

While direct studies on the microbial metabolism of this compound are scarce, the broader context of microbial degradation of sulfonated aromatic compounds and structurally similar molecules provides some insight.

Microorganisms are known to metabolize a wide array of organic compounds, including those containing sulfonate groups. The biodegradation of organosulfonates often involves an initial enzymatic attack to cleave the carbon-sulfur (C-S) bond, releasing the sulfonate group as sulfite (B76179), which can then be assimilated by the cell. While a specific pathway for this compound has not been detailed, it is plausible that bacteria capable of degrading other aromatic sulfonates could potentially process it. For instance, the biodegradation of 6:2 fluoroteleomer sulfonic acid is initiated by an attack on the C-S bond nih.gov.

Research into the microbial metabolism of the structurally related compound 2-Phenylethanol (2-PE) is extensive. Numerous bacteria and yeasts can produce or degrade 2-PE through pathways like the Ehrlich pathway mdpi.comnih.gov. For example, the bacterium Enterobacter sp. CGMCC 5087 is known to produce 2-PE mdpi.com. Although this does not directly describe the metabolism of this compound, it highlights the microbial enzymatic machinery available for transforming compounds with a phenylethyl scaffold.

Regarding enzymatic systems, the term "peroxidase assays" in the context of sulfonic acids often refers to the use of 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) , a different compound, as a chromogenic substrate. There is no indication from the literature that this compound serves a similar role in standard peroxidase assays.

Theoretical and Computational Investigations of 2 Phenylethanesulfonic Acid

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of 2-phenylethanesulfonic acid. These calculations can predict molecular geometries, vibrational frequencies, and the energies of different electronic states.

DFT studies allow for the determination of key electronic descriptors that govern the molecule's behavior. For instance, calculations can map the electrostatic potential surface, identifying regions of positive and negative charge. In this compound, the sulfonic acid group (-SO₃H) is a region of high electron density and negative electrostatic potential, making it a primary site for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atom of the sulfonic acid is highly acidic and represents a site of positive potential.

These computational methods are also used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely localized on the phenyl ring, whereas the LUMO may be associated with the sulfonic acid group.

Quantum chemical modeling is particularly powerful for examining the energetic and structural details that underpin chiral recognition. By calculating the electronic structure and energies, these methods can predict the stability of diastereomeric complexes formed between a chiral resolving agent and the enantiomers of a racemic compound.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

Property Value Description
HOMO Energy -7.2 eV Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
LUMO Energy -1.5 eV Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
HOMO-LUMO Gap 5.7 eV Indicates chemical reactivity and kinetic stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a lens to view the dynamic behavior of this compound over time. While quantum calculations are often limited to single molecules or small clusters in a static state, MD simulations can model the behavior of the molecule in a condensed phase, such as in a solvent or a crystal lattice. nih.gov

MD simulations are built upon a classical mechanical force field that describes the potential energy of the system as a function of its atomic coordinates. These simulations can track the trajectories of atoms and molecules over time, revealing information about conformational changes, solvent interactions, and transport properties. researchgate.net

For this compound, MD simulations can be used to:

Study Solvation: Simulate how water molecules arrange around the hydrophilic sulfonic acid head and the hydrophobic phenyl-ethyl tail, providing insights into its solubility and aggregation behavior.

Analyze Conformational Dynamics: Observe the rotation around the C-C and C-S bonds in real-time to understand the flexibility of the molecule and the transitions between different conformational states. mdpi.comnih.gov

Simulate Crystal Packing: Model the interactions between multiple this compound molecules to understand the forces that stabilize its crystal structure.

These simulations can directly predict NMR properties from the simulation trajectories, which allows for a more accurate interpretation of experimental data by accounting for complex molecular motions. nih.gov

Prediction of Reactivity and Selectivity

Computational methods are highly effective in predicting the reactivity and selectivity of this compound in various chemical reactions. By modeling reaction pathways and calculating activation energies, chemists can anticipate the most likely products and optimize reaction conditions.

Reactivity indices derived from DFT, such as the Fukui function and local softness, can identify the most reactive sites within the molecule. For electrophilic aromatic substitution, these calculations can predict whether substitution is more likely to occur at the ortho, meta, or para positions of the phenyl ring. The ethylsulfonic acid group is an electron-withdrawing group, which typically directs incoming electrophiles to the meta position.

Computational approaches can also be used to screen virtual libraries of potential resolving agents, predicting their effectiveness before they are synthesized in the laboratory. This in-silico screening can significantly accelerate the discovery of new resolving agents for specific applications. In the context of chiral resolution, computational models can predict the selectivity of one enantiomer of a resolving agent for one enantiomer of a racemic base by calculating the stability of the resulting diastereomeric salts.

Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the detailed elucidation of reaction mechanisms. mdpi.com For reactions involving this compound, such as its synthesis via sulfonation of ethylbenzene (B125841), computational studies can map out the entire reaction coordinate.

This involves:

Identifying Intermediates: Locating stable structures that exist as energy minima along the reaction pathway.

Locating Transition States: Finding the highest energy point (the saddle point) on the path between reactants and products. The structure of the transition state provides critical information about the geometry of the reaction bottleneck.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

For example, in an electrophilic aromatic substitution reaction, DFT calculations can model the formation of the sigma complex (a carbocation intermediate) and the subsequent deprotonation to restore aromaticity. youtube.com By comparing the activation energies for substitution at different positions on the ring, the observed regioselectivity can be explained and predicted. masterorganicchemistry.comchemguide.co.uk Computational validation can confirm that a reaction can proceed through different pathways, efficiently leading to product formation. mdpi.com

Table 2: Calculated Activation Energies for Electrophilic Substitution on Ethylbenzene (Illustrative)

Position Activation Energy (kcal/mol) Relative Rate
Ortho 18.5 Minor Product
Meta 22.1 Least Favorable

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and interactions of this compound are governed by its conformational flexibility and the non-covalent forces it can engage in.

Conformational Analysis: The this compound molecule has several rotatable bonds, leading to different spatial arrangements or conformers. The key dihedral angles involve rotation around the Phenyl-C, C-C, and C-S bonds. Computational methods can perform a potential energy surface scan by systematically rotating these bonds to identify the most stable conformers (energy minima). mdpi.comclockss.org The relative energies of these conformers determine their population at a given temperature. The most stable conformer will likely adopt a staggered arrangement to minimize steric hindrance between the bulky phenyl and sulfonic acid groups.

Intermolecular Interactions: Non-covalent interactions are critical in determining the physical properties of this compound, including its melting point, boiling point, and crystal structure. wikipedia.orgpurdue.edu These interactions, though weaker than covalent bonds, collectively dictate how molecules recognize and bind to one another. mhmedical.com The primary intermolecular forces at play are:

Hydrogen Bonding: The highly acidic proton of the sulfonic acid group can act as a strong hydrogen bond donor to the oxygen atoms of a neighboring sulfonic acid group, leading to the formation of dimers or extended networks.

Ionic Bonding: In its salt form (e.g., sodium 2-phenylethanesulfonate), a strong electrostatic attraction exists between the sulfonate anion (R-SO₃⁻) and the cation. libretexts.org

π-π Stacking: The phenyl rings of two molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. wikipedia.org

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal structure. researchgate.net

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-phenylethanesulfonic acid often involves expensive starting materials and generates significant waste. For instance, a common route utilizes 1-bromobenzene ethane (B1197151), which is costly and leads to low reaction yields and multiple waste streams. google.com A significant area of future research is the development of more economical and environmentally friendly synthetic pathways.

One promising approach involves the use of cheaper, readily available starting materials like styrene (B11656) and thiourea (B124793). A patented process describes reacting these compounds in the presence of a phase-transfer catalyst, followed by oxidation, to produce racemic this compound. google.com This method is reported to have the advantages of gentle reaction conditions, high yield, and easier control. google.com Further research could optimize this process, focusing on recyclable catalysts and greener solvents to improve its sustainability profile. Biotechnological routes, which are being developed for related compounds like 2-phenylethanol, could also serve as an inspiration for future bio-based syntheses of sulfonic acid derivatives, potentially reducing reliance on petrochemical feedstocks.

Exploration of Novel Catalytic Functions

While this compound itself is not yet widely recognized as a catalyst, the broader class of aryl sulfonic acids demonstrates significant catalytic potential. Research has shown that various aryl sulfonic acids are highly effective catalysts for reactions such as the hydrolysis of polyethylene terephthalate (PET), exhibiting much higher rates than mineral acids like sulfuric acid. mst.eduresearchgate.net This enhanced activity is attributed to the hydrophobic nature of the aryl groups, which improves affinity for the polymer surface. mst.eduresearchgate.net

Future work should investigate the catalytic activity of this compound in a range of organic transformations. Its structure, combining a sulfonic acid group with a phenylethyl backbone, could offer unique solubility and reactivity profiles. Furthermore, chiral versions of related compounds, such as (R)-1-phenylethanesulfonic acid, have been shown to function as effective chiral Brønsted acid catalysts. In this role, the acid donates a proton to a substrate, forming a chiral ion pair that directs the stereochemical outcome of a reaction. This opens a significant avenue for research into the use of enantiopure this compound in asymmetric catalysis, where a small amount of the chiral acid could be used to produce large quantities of a desired enantiomerically enriched product.

Advanced Derivatization for Functional Materials and Biochemical Probes

Advanced derivatization of the this compound scaffold is a key direction for creating novel functional materials and highly specific biochemical probes. The sulfonic acid group is a primary site for modification and can be converted into a more reactive sulfonyl chloride, which can then react with various nucleophiles to create a diverse range of derivatives.

Table 1: Potential Derivatization Strategies and Applications

Functionalization SiteReagent ClassPotential DerivativeApplication Area
Sulfonic AcidThionyl Chloride, then AminesSulfonamidesBiochemical Probes, Pharmaceuticals
Sulfonic AcidThionyl Chloride, then AlcoholsSulfonate EstersOrganic Synthesis Intermediates
Phenyl RingElectrophiles (e.g., HNO₃/H₂SO₄)Nitrated Phenyl RingPrecursors for Dyes, Materials
Phenyl RingOlefins (with catalyst)Alkylated Phenyl RingModified Polymers, Specialty Chemicals

Research has already demonstrated the power of this approach. A complex derivative, 2-(benzothiazol-2-ylamino)-2-oxo-1-phenylethanesulfonic acid, has been identified as a potent and highly selective inhibitor of low molecular weight protein tyrosine phosphatase (LMW-PTP), a potential target for cancer and diabetes therapies. This highlights the potential for using the this compound core to develop new therapeutic agents and research tools. In materials science, the principle of using sulfonated aromatic compounds to create ion-conducting channels in polymers for fuel cell membranes suggests that monomers based on this compound could be explored for the development of novel proton-exchange membranes.

Deeper Mechanistic Understanding of Biological Interactions

A profound understanding of how derivatives of this compound interact with biological targets at a molecular level is crucial for designing next-generation drugs and probes. The detailed study of the LMW-PTP inhibitor derived from sulfophenyl acetic amide serves as an excellent model for future research.

X-ray crystallography of this inhibitor bound to the LMW-PTP enzyme revealed a remarkable "induced-fit" mechanism. The binding of the ligand causes a significant conformational change in the enzyme's active site, creating a new hydrophobic pocket to accommodate the α-phenyl ring of the inhibitor. This induced-fit binding is believed to be a major contributor to the inhibitor's high selectivity.

Future research should employ similar structural biology techniques, alongside biophysical and computational methods, to investigate the interactions of other this compound derivatives with their targets. Elucidating these mechanisms will provide invaluable insights into the structure-activity relationships and guide the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research into this compound. This integrated approach can be applied across the research spectrum, from designing new synthetic routes to predicting biological activity.

For instance, in the development of new materials like sulfonated polymers for fuel cells, first-principle calculation methods can be used to predict the feasibility and outcomes of polymerization processes. These simulations can investigate the effect of different starting materials and reaction conditions, guiding experimental work and reducing the need for extensive trial-and-error synthesis. Similarly, Density Functional Theory (DFT) calculations can be used to predict the molecular structure, vibrational frequencies, and electronic properties of new derivatives, which can then be confirmed and refined through experimental techniques like XRD and FTIR/Raman spectroscopy. This combination of theory and practice leads to a more efficient and deeper understanding of the chemical system.

Challenges in Large-Scale Enantiopure Synthesis

While the racemic form of this compound is accessible and useful as a resolving agent for other chiral compounds, the large-scale production of enantiomerically pure forms presents a significant challenge. Asymmetric synthesis, which selectively produces one enantiomer, is often complex and costly to implement at an industrial scale.

Current methods to obtain single enantiomers often rely on the resolution of a racemic mixture, which involves synthesizing the mixture and then separating the two enantiomers. This process is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%. Future research must focus on developing direct asymmetric syntheses for this compound. Promising avenues include:

Chiral Catalysis : Employing chiral metal complexes or organocatalysts to guide the stereochemistry of the reaction.

Biocatalysis : Using enzymes to perform stereoselective transformations, which can offer high enantioselectivity under mild conditions.

Overcoming the challenges of large-scale enantiopure synthesis is critical for exploring the potential applications of chiral this compound in areas such as asymmetric catalysis and as building blocks for chiral pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining enantiomerically pure 2-Phenylethanesulfonic acid, and how can stereochemical purity be validated?

  • Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or catalysts. For example, (S)- and (R)-1-Phenylethane sulfonic acid isomers (CAS 86963-38-4 and 86963-40-8) can be synthesized via asymmetric sulfonation or resolution techniques . Purity is validated using chiral HPLC, polarimetry, or NMR with chiral shift reagents. Ensure characterization aligns with guidelines for new compounds, including elemental analysis and spectroscopic data (e.g., 1^1H NMR, 13^{13}C NMR) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant safety data sheets (SDS), including:

  • Storage : Tightly sealed containers in ventilated areas to prevent moisture absorption .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Waste disposal : Neutralize with bases (e.g., NaOH) before disposal in approved chemical waste systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H NMR (to confirm aromatic and sulfonic proton environments) and FT-IR (S=O stretching at ~1040 cm1^{-1}).
  • Chromatography : HPLC with UV detection for quantitative purity assessment.
  • Elemental analysis : Match experimental C, H, S, and O percentages to theoretical values .

Advanced Research Questions

Q. What experimental strategies optimize meta-selective C–H functionalization in this compound derivatives?

  • Methodological Answer : Use directing groups (e.g., sulfonic acid) and transition metal catalysts (e.g., Pd or Ag). For example, Scheme 5 in recent studies achieved meta-selectivity via sequential hetero-diolefination. Key steps include:

  • Redox control : Substituting Ag(II) with Ag(I) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance regioselectivity.
  • Kinetic analysis : Monitor reaction progress via LC-MS to adjust stoichiometry .

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in conductive polymer composites?

  • Methodological Answer : Address discrepancies through:

  • Controlled variables : Standardize dopant concentrations (e.g., 10–20 wt%) and polymerization conditions (temperature, pH).
  • Material characterization : Use conductivity measurements (four-point probe) and SEM to correlate morphology with performance .
  • Data transparency : Share raw datasets (e.g., via repositories like DOI 10.5525/gla.researchdata.1540) for reproducibility .

Q. What experimental designs evaluate the kinetic advantages of this compound over other sulfonic acids (e.g., p-toluenesulfonic acid) in esterification reactions?

  • Methodological Answer :

  • Comparative kinetics : Conduct parallel reactions under identical conditions (temperature, catalyst loading).
  • Rate monitoring : Use in situ FT-IR or GC to track reactant consumption.
  • Acidity measurement : Compare pKa\text{p}K_a values via potentiometric titration to explain reactivity differences .

Q. How should researchers structure data presentation for studies involving this compound to meet academic journal standards?

  • Methodological Answer :

  • Raw vs. processed data : Include raw spectra in supplementary materials; summarize processed data (e.g., tables of kinetic constants) in the main text.
  • Error analysis : Report standard deviations from triplicate experiments and discuss instrument limitations (e.g., NMR sensitivity) .
  • Visual cues : Label figures with compound identifiers (e.g., CAS numbers) and reaction schemes with numbered steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.